molecular formula C7H12BrN3 B11740447 4-Bromo-1-isobutyl-1H-pyrazol-3-amine

4-Bromo-1-isobutyl-1H-pyrazol-3-amine

Cat. No.: B11740447
M. Wt: 218.09 g/mol
InChI Key: ARJSZAQQJXTWGZ-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H12BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isobutyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between 4-bromo-1H-pyrazole and isobutylamine under controlled conditions can yield the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems. The process would include the purification of the crude product through techniques such as flash chromatography, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isobutyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Bromo-1-isobutyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various organic compounds and materials .

Mechanism of Action

The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-isobutyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

4-bromo-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C7H12BrN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

ARJSZAQQJXTWGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)N)Br

Origin of Product

United States

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